Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
Description
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a chlorine atom at the 3-position and an ethyl ester group at the 2-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of antibacterial and antiviral agents. Its synthesis typically involves cyclocondensation reactions followed by halogenation. For example, chlorination of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate with N-chlorosuccinimide (NCS) in DMF yields the 3-chloro derivative in 80% yield, as confirmed by $^1$H NMR and LC-MS data (δ 8.22–8.10 ppm for aromatic protons; [M+H]$^+$ = 224.1) .
Properties
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXOFZMHOQWGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=NC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base, followed by cyclization with a chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Saponification
The ethyl ester group undergoes hydrolysis to yield the carboxylic acid, enabling further functionalization. Lithium hydroxide is commonly used for this step .
Nucleophilic Substitution
The chlorine atom at position 3 is highly reactive, allowing substitution with nucleophiles (e.g., amines, alkoxides). This reactivity is driven by the electron-withdrawing nature of the chlorine atom.
Coupling Reactions
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Amide Formation : EDC-mediated coupling converts the carboxylic acid into amides, which are critical for modulating biological activity .
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Suzuki Coupling : Introduces aryl groups, enhancing structural diversity for pharmacological studies .
Mechanistic Insights
The fused imidazo-pyrimidine ring system and chlorine substituent significantly influence reactivity:
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Electrophilicity : The chlorine atom’s electron-withdrawing effect activates the ring for nucleophilic attack.
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Stability : The aromatic nature of the fused rings stabilizes intermediates during cyclization and substitution reactions .
Analytical Data
NMR Characterization (CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 8.70 | H-4 (dd) |
| 8.47 | H-5 (dd) |
| 7.10 | H-6 (dd) |
| 4.47 | CH₂ (q) |
| 1.43 | CH₃ (t) |
| Source: |
This synthesis-focused analysis highlights the compound’s versatility in medicinal chemistry, supported by efficient reaction pathways and structural optimization strategies.
Scientific Research Applications
Biological Activities
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has been studied extensively for its antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant activity against a range of pathogens. In particular, it has shown promise against multidrug-resistant strains of bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MIC) that suggest effective antimicrobial properties, making it a candidate for further development in treating resistant infections .
Anticancer Potential
The compound has also been evaluated for its anticancer effects. A study demonstrated that this compound inhibited the proliferation of several cancer cell lines, including HCC827 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation .
Synthetic Routes
Various synthetic methods have been developed to produce this compound. These methods typically involve the following steps:
- Formation of the Imidazo Ring : Utilizing nucleophilic substitution reactions.
- Carboxylation : Introducing the carboxylate group via esterification reactions.
- Chlorination : Selective chlorination at the 3-position of the imidazo ring to enhance biological activity.
Comparative Analysis with Related Compounds
The following table summarizes this compound alongside similar compounds in terms of structure and biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4-chloropyrimidine | Pyrimidine ring with amino group | Known for antiviral properties |
| 3-Chloroquinoline | Quinoline structure | Exhibits antimalarial activity |
| Imidazo[1,2-a]pyridine | Imidazole fused with pyridine | Used in diverse pharmaceutical applications |
| Ethyl 5-methylthiazole-4-carboxylate | Thiazole ring | Displays antifungal properties |
| This compound | Imidazole and pyrimidine rings | Unique chlorine substitution enhances reactivity |
Case Study 1: Anticancer Activity
A comprehensive study evaluated the effects of this compound on various cancer cell lines using MTT assays. The results indicated significant antiproliferative effects across multiple cell types, particularly in HCC827 cells where a dose-dependent response was observed .
Case Study 2: Antimicrobial Efficacy
In another research effort, the compound was tested against several bacterial strains known for their resistance to conventional antibiotics. The findings revealed that this compound exhibited potent antimicrobial activity with MIC values lower than those of standard treatments .
Mechanism of Action
The mechanism of action of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
The substitution pattern and halogen type significantly influence reactivity and biological activity. Key analogs include:
Key Observations :
- Halogen Effects : Bromine analogs exhibit enhanced reactivity in Suzuki couplings compared to chlorine derivatives due to the lability of the C–Br bond .
- Ring System Differences : Replacing pyrimidine with pyridine (e.g., Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate) reduces hydrogen-bonding capacity, impacting target binding in antimicrobial applications .
Substituent Position and Functional Group Variations
Key Observations :
- Methyl Groups : Introduce steric effects, altering reaction pathways (e.g., favoring C-6 over C-3 functionalization) .
- Fused Heterocycles: Thieno-fused derivatives (e.g., ) exhibit distinct electronic properties, broadening applications in materials science .
Isomerization and Rearrangement Behavior
Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo Dimroth rearrangement under basic conditions, yielding 3-carboxylic acid derivatives. For example, hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate (25a–c ) produces imidazo[1,2-a]pyrimidine-3-carboxylic acid amides (30a–e ) via intermediate ring opening and re-closure . This contrasts with the stability of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, where the electron-withdrawing chlorine atom at C-3 mitigates rearrangement .
Biological Activity
Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its potential applications in therapeutic settings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with chloroacetyl chloride followed by esterification with ethyl alcohol. The resulting compound features a chloro substituent at the 3-position and an ethyl ester at the carboxylic acid position, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays revealed submicromolar inhibitory activity against various cancer cell lines, including:
- HCC827 (human non-small cell lung cancer)
- A549 (human lung cancer)
- MCF-7 (human breast cancer)
The compound showed a particularly strong effect on HCC827 cells, with IC50 values indicating significant antiproliferative activity. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/AKT, which are critical in cancer cell survival and proliferation .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have reported its efficacy against various fungi and bacteria, suggesting that it may serve as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyrimidine scaffold can significantly influence biological activity. Key findings include:
- Chloro Substituent : The presence of a chlorine atom at the 3-position enhances the inhibitory potency against cancer cell lines.
- Ester Group : The ethyl ester group is essential for maintaining solubility and bioavailability.
- Substituent Variations : Altering substituents on the imidazo ring impacts both the selectivity and potency of the compound against different biological targets .
Case Study 1: Inhibition of PI3K Pathway
A specific derivative of this compound was tested for its ability to inhibit PI3Kα in HCC827 cells. The results showed an IC50 value of 1.94 nM, confirming its potential as a selective inhibitor of this critical pathway involved in tumorigenesis .
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial activity, this compound was tested against Candida species. The compound exhibited significant antifungal activity, supporting its potential use in treating fungal infections .
Q & A
Q. What are the common synthetic routes for Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate?
The synthesis typically involves cyclocondensation followed by halogenation. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate can be chlorinated using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 40°C for 4 hours, yielding the 3-chloro derivative with ~80% efficiency. This method ensures regioselectivity and avoids side reactions by maintaining a nitrogen atmosphere . Alternative routes may involve Suzuki cross-coupling for aryl-substituted derivatives .
Q. What spectroscopic techniques are employed to characterize this compound?
Key techniques include:
- NMR : H and C NMR (e.g., δ 8.22–8.10 ppm for aromatic protons) confirm substituent positions .
- HRMS : High-resolution mass spectrometry (e.g., observed [M+H] at 354.0523 vs. calculated 354.0519) validates molecular weight .
- IR : Peaks at 1717 cm (ester C=O) and 689 cm (C-Cl) confirm functional groups .
- X-ray crystallography : Resolves crystal packing (e.g., planar imidazo-pyrimidine core with dihedral angles <2°) and hydrogen-bonding networks .
Q. What are the primary applications in medicinal chemistry research?
This compound serves as a precursor for bioactive molecules, such as FXa inhibitors (anticoagulants) and hypoxia-inducible factor (HIF) modulators. Derivatives have shown potential in treating thromboembolic diseases and ischemic conditions via targeted structural modifications .
Advanced Questions
Q. How does the Dimroth rearrangement complicate the synthesis of derivatives?
During hydrolysis or amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates, the Dimroth rearrangement can isomerize the product from 2-carboxylic acid amides to 3-carboxylic acid amides. This occurs under basic aqueous conditions, necessitating careful control of reaction pH and temperature. Structural confirmation via N-labeled NMR or X-ray analysis is critical to distinguish isomers .
Q. What challenges arise in structural elucidation using X-ray crystallography?
Challenges include:
- Crystal quality : Slow evaporation (e.g., 10 days in ethyl acetate) is required to obtain diffraction-quality crystals .
- Hydrogen bonding : Intermolecular C–H⋯O/N interactions (e.g., 2.8–3.0 Å distances) influence packing and must be modeled accurately using software like SHELXL .
- Disorder : Chlorine atoms may exhibit positional disorder, requiring refinement constraints .
Q. How can reaction conditions be optimized to minimize by-products during chlorination?
Key parameters:
- Solvent choice : DMF enhances NCS reactivity while solubilizing intermediates .
- Temperature : Maintaining 40°C prevents over-chlorination or decomposition .
- Stoichiometry : A 1:1 molar ratio of substrate to NCS avoids polysubstitution.
Post-reaction quenching with water and extraction (e.g., ethyl acetate/water) improves purity .
Q. How do researchers address discrepancies in spectral data during structural confirmation?
Cross-validation using complementary techniques is essential:
- NMR vs. X-ray : Discrepancies in substituent orientation (e.g., axial vs. equatorial) are resolved via crystallographic data .
- HRMS vs. IR : Unexpected mass peaks (e.g., due to hydration) are reconciled with functional group analysis .
- Dynamic NMR : Variable-temperature H NMR detects rotational barriers in flexible substituents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
